![molecular formula C11H16ClNO B13268675 1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol](/img/structure/B13268675.png)
1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol
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Overview
Description
1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol is an organic compound that belongs to the class of beta-adrenergic receptor blockers It is characterized by the presence of a chlorophenyl group, an ethylamino group, and a propanol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol typically involves the reaction of 2-chlorophenylacetonitrile with ethylamine, followed by reduction and subsequent reaction with epichlorohydrin. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This often includes continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The nitro group can be reduced to an amine.
Substitution: The chlorine atom can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or hydrogen gas.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of 1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-one.
Reduction: Formation of 1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-amine.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Investigated for its potential as a beta-adrenergic receptor blocker in the treatment of cardiovascular diseases.
Industry: Utilized in the development of pharmaceuticals and as an intermediate in the synthesis of other active compounds.
Mechanism of Action
The compound exerts its effects by blocking the beta-adrenergic receptors, which are involved in the regulation of heart rate, blood pressure, and other physiological processes. By inhibiting these receptors, it prevents the binding of endogenous catecholamines like epinephrine and norepinephrine, leading to a decrease in heart rate and blood pressure.
Comparison with Similar Compounds
1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol can be compared with other beta-adrenergic blockers such as propranolol and atenolol. While all these compounds share a similar mechanism of action, this compound is unique due to its specific chemical structure, which may confer different pharmacokinetic and pharmacodynamic properties.
List of Similar Compounds
Propranolol: A non-selective beta-adrenergic blocker used to treat hypertension and anxiety.
Atenolol: A selective beta-1 adrenergic blocker used primarily for cardiovascular conditions.
Metoprolol: Another selective beta-1 adrenergic blocker with applications in treating high blood pressure and angina.
Biological Activity
1-{[1-(2-Chlorophenyl)ethyl]amino}propan-2-ol, often referred to as a chlorinated phenyl derivative, has garnered attention in pharmacological research due to its potential therapeutic properties. This compound is characterized by its unique structure, which includes a chlorinated aromatic ring and an amino group, contributing to its biological activity. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : C₁₃H₁₈ClN
- Molecular Weight : 213.75 g/mol
- Structure : The compound features a 2-chlorophenyl moiety attached to an ethylamine chain and a hydroxyl group.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as receptors and enzymes. The compound may modulate the activity of these targets, leading to various physiological effects. Key mechanisms include:
- Receptor Binding : The compound has shown affinity for adrenergic receptors, which play a crucial role in cardiovascular and central nervous system functions.
- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in metabolic pathways, potentially affecting inflammation and pain pathways.
Therapeutic Applications
This compound is being investigated for several therapeutic properties:
- Anti-inflammatory Effects : Studies indicate that the compound may reduce inflammation through modulation of cytokine release and inhibition of inflammatory mediators.
- Analgesic Properties : There is evidence supporting its use in pain management, potentially acting through central mechanisms similar to those of other analgesics.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
One notable study investigated the antitumor effects of similar compounds on human prostate cancer cells (PC-3). The results indicated significant cytotoxicity associated with receptor expression modulation, suggesting that related compounds could serve as potential anticancer agents . This highlights the importance of further exploring the structural analogs of this compound for their therapeutic potential.
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
Compound Name | Molecular Formula | Key Features | Biological Activity |
---|---|---|---|
1-{[1-(4-Chlorophenyl)ethyl]amino}propan-2-ol | C₁₃H₁₈ClN | Similar structure; different chlorophenyl substitution | Anti-inflammatory, analgesic |
3-{[1-(3-Chlorophenyl)ethyl]amino}propan-2-ol | C₁₃H₁₈ClN | Variation in chlorine position on phenyl ring | Antitumor activity |
2-Amino-1-(4-chlorophenyl)ethanol | C₉H₁₂ClN | Simpler structure lacking propan-2-ol moiety | Limited biological activity |
Properties
Molecular Formula |
C11H16ClNO |
---|---|
Molecular Weight |
213.70 g/mol |
IUPAC Name |
1-[1-(2-chlorophenyl)ethylamino]propan-2-ol |
InChI |
InChI=1S/C11H16ClNO/c1-8(14)7-13-9(2)10-5-3-4-6-11(10)12/h3-6,8-9,13-14H,7H2,1-2H3 |
InChI Key |
XMKDVTOIWFRKQX-UHFFFAOYSA-N |
Canonical SMILES |
CC(CNC(C)C1=CC=CC=C1Cl)O |
Origin of Product |
United States |
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